Methyl behenate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmaceutical Research and Development

Methyl behenate serves as a pharmaceutical secondary standard and certified reference material (CRM) []. These standards are crucial for ensuring the accuracy, consistency, and identity of pharmaceutical products undergoing research and development []. By comparing test samples with the known properties of methyl behenate, researchers can verify the composition and quality of their pharmaceutical preparations with greater confidence.

Lipid and Fatty Acid Analysis

Methyl behenate plays a vital role in lipid and fatty acid analysis []. This involves characterizing the different types of fats and oils present in a sample. Methyl behenate acts as an internal standard in this process. By adding a known amount of methyl behenate to the sample, researchers can compare its peak area in a chromatographic analysis (e.g., gas chromatography) to the peaks of other fatty acids present []. This comparison allows for quantification of the various fatty acids in the sample, offering valuable insights into their composition and potential biological functions.

Cell Culture and Research

Methyl behenate finds application in cell culture research as well []. It can be incorporated into the culture medium to supplement and modify its properties, potentially influencing cell growth, differentiation, and behavior. For instance, some studies suggest that methyl behenate can enhance the adhesion of certain cell types to culture surfaces, facilitating their growth and analysis [].

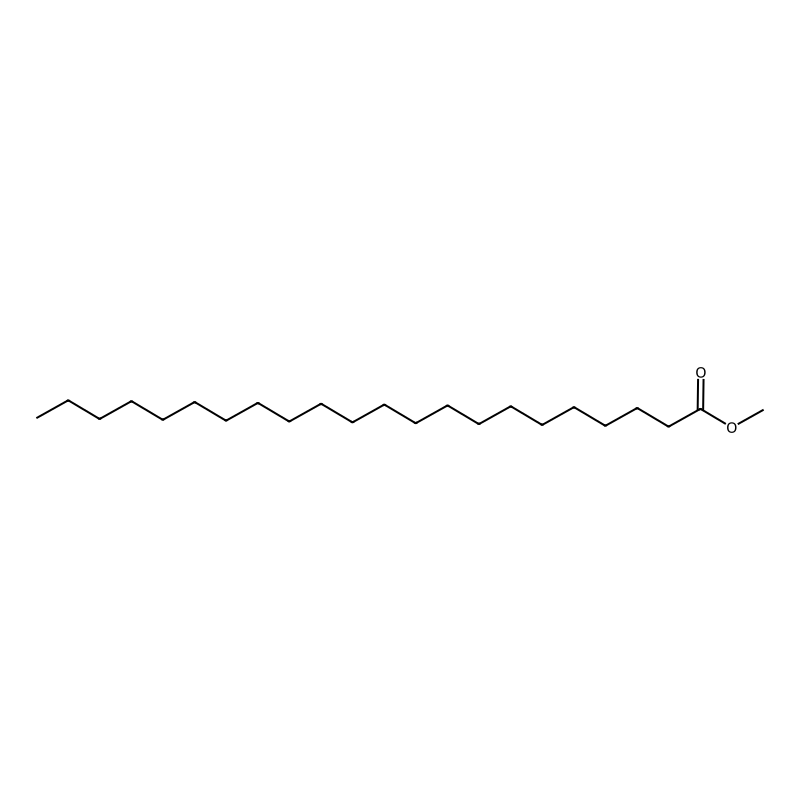

Methyl behenate, also known as methyl docosanoate, is a long-chain fatty acid methyl ester with the chemical formula and a molecular weight of approximately 354.61 g/mol. It is derived from behenic acid, a saturated fatty acid commonly found in plant cuticles and some animal fats. The structure of methyl behenate consists of a linear hydrocarbon chain with 22 carbon atoms, featuring a carboxylic acid group at one end and an esterified methyl group at the other, contributing to its hydrophobic and lipophilic properties .

Methyl behenate is generally considered safe for topical use in cosmetics. Studies by the Environmental Working Group (EWG) indicate low hazard concerns for cancer, allergies, and developmental/reproductive toxicity []. However, as with any substance, allergic reactions in some individuals cannot be entirely ruled out.

Methyl behenate is primarily synthesized through the esterification of behenic acid with methanol, typically using an acid catalyst. The balanced reaction can be represented as follows:

In this reaction, behenic acid reacts with methanol to form methyl behenate and water. Under high temperatures or specific conditions, methyl behenate can undergo hydrolysis, reverting to behenic acid and methanol.

Methyl behenate has shown potential biological activities, particularly in cell culture applications. It can be incorporated into culture media to enhance cell growth and adhesion, influencing cellular behavior positively. Furthermore, it serves as an internal standard in lipid and fatty acid analyses, allowing researchers to quantify various fatty acids in complex mixtures .

The synthesis of methyl behenate typically involves the following steps:

- Esterification: Behenic acid is mixed with methanol in the presence of an acid catalyst (such as sulfuric acid) under reflux conditions.

- Separation: The reaction mixture is cooled, and the product is separated from unreacted materials.

- Purification: The crude product may undergo purification techniques such as distillation or chromatography to obtain pure methyl behenate.

This method is efficient for producing high yields of methyl behenate suitable for various applications .

Methyl behenate finds diverse applications across several fields:

- Pharmaceuticals: Used as a certified reference material for ensuring the accuracy and consistency of pharmaceutical products.

- Lipid Analysis: Acts as an internal standard for gas chromatography in lipid analysis.

- Cell Culture: Incorporated into culture media to modify properties that enhance cell growth and adhesion.

- Cosmetics: Utilized in formulations due to its emollient properties .

Methyl behenate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl palmitate | C17H34O2 | Shorter carbon chain (16 carbons), more fluidity |

| Methyl stearate | C18H36O2 | Saturated with 18 carbons, commonly used in cosmetics |

| Methyl arachidate | C22H44O2 | Similar chain length but less prevalent in research |

| Methyl oleate | C18H34O2 | Contains a double bond (unsaturated), more reactive |

Methyl behenate's unique 22-carbon structure provides distinct physicochemical properties that make it particularly useful in specialized applications such as lipid analysis and cell culture enhancement .

The history of fatty acid methyl esters (FAMEs), including methyl behenate, is closely tied to the development of transesterification processes. In 1853, chemists E. Duffy and J. Patrick first reported transesterification of oils, establishing the foundation for future FAME production. However, the industrial significance of this process wasn't fully realized until much later, when Georges Chavanne patented the production of fuel through transesterification in 1937.

Methyl behenate specifically gained scientific attention as researchers explored longer-chain fatty acid derivatives. The compound's unique properties, including its high melting point and solid state at room temperature, distinguished it from shorter-chain FAMEs. Throughout the mid-20th century, analytical advancements facilitated more detailed studies of methyl behenate's structure and behavior.

The energy crises of the 1970s sparked renewed interest in alternative fuels, including biodiesel composed of various FAMEs. This period marked increased scientific focus on characterizing and applying methyl behenate in various contexts. By the late 20th century, enhanced analytical techniques allowed for more precise identification and quantification of methyl behenate in complex mixtures, expanding its utility in research settings.

Significance in Contemporary Lipid Chemistry

In modern lipid chemistry, methyl behenate serves several crucial functions. As a long-chain FAME, it provides a valuable reference point for chromatographic analyses, particularly in gas chromatography methods used to identify and quantify fatty acids in complex mixtures. Its well-defined chromatographic behavior makes it an excellent standard for method development and validation.

The compound's significance extends to structure-activity relationship studies, where its long hydrocarbon chain (C22) offers insights into how chain length affects various physicochemical and biological properties. Researchers have utilized methyl behenate to investigate properties such as proton affinity, which has implications for mass spectrometric analyses of complex lipid mixtures.

Additionally, methyl behenate serves as an important reference compound in biodiesel research. Its contribution to the properties of biodiesel blends, including cetane number, cold flow properties, and emissions characteristics, has been extensively studied. According to research, FAMEs like methyl behenate typically have about 12-15 units higher cetane number than their unesterified counterparts, highlighting their importance in fuel quality.

Research Trends and Academic Interest Evolution

Academic interest in methyl behenate has evolved significantly over recent decades. Early research primarily focused on basic characterization and analytical applications. However, as understanding of lipid metabolism and nutrition advanced, research expanded to include studies on the nutritional and metabolic effects of behenic acid-containing triglycerides.

A notable research trend has been the investigation of methyl behenate in structured lipids designed for specific nutritional benefits. For example, studies have examined low-calorie structured lipids containing behenic acid at specific positions within the glycerol backbone. These structured lipids have demonstrated potential health benefits, including reduced fat accumulation and improved lipid profiles in animal models.

Recent research has also explored the role of methyl behenate in biodiesel formulations, examining how its inclusion affects fuel properties. The compound's high melting point presents both challenges and opportunities in biodiesel applications, particularly for use in cold climates. This has prompted investigations into blending strategies and additives to optimize fuel performance.

Contemporary research continues to expand into novel areas, including the incorporation of methyl behenate into advanced materials, pharmaceutical applications, and green chemistry processes. This evolution reflects the compound's versatility and ongoing relevance in multiple scientific disciplines.

The two-step synthesis process is a classical and widely adopted strategy for the preparation of methyl behenate and its derivatives. This methodology typically involves the conversion of a precursor, such as behenic acid or its salt, into methyl behenate, followed by subsequent functionalization or transformation steps. The two-step approach is particularly valuable when high purity and specific functionalization are required, as it allows for the isolation and purification of intermediates before proceeding to the final product.

Ammonification Reactions with Methyl Behenate

Ammonification reactions involving methyl behenate are central to the synthesis of primary behenic amine and related compounds. In a representative two-step process, methyl behenate serves as the starting material and undergoes ammonolysis to yield behenamide, which can then be further reduced to the corresponding amine. The ammonification is typically carried out by reacting methyl behenate with ammonia under controlled temperature and pressure conditions. The reaction may be facilitated by the presence of a catalyst or by employing anhydrous conditions to drive the equilibrium toward amide formation.

The efficiency of the ammonification step is influenced by several parameters, including the molar ratio of ammonia to methyl behenate, reaction temperature, pressure, and duration. For example, a higher ammonia concentration and elevated temperatures can accelerate the conversion, but may also increase the risk of side reactions or degradation. The process is often followed by purification steps such as recrystallization or distillation to obtain high-purity behenamide.

A typical data table summarizing the yields and conditions for ammonification reactions is presented below:

| Parameter | Value/Range |

|---|---|

| Methyl behenate:ammonia molar ratio | 1:5–1:10 |

| Temperature | 100–180 °C |

| Pressure | 1–5 MPa |

| Reaction time | 2–8 hours |

| Yield (behenamide) | 85–95% |

The subsequent reduction of behenamide to behenic amine may utilize hydrogenation or alternative reducing agents, depending on the desired product specifications and process economics [1].

Hydrogenation with Raney Nickel Catalysts

Hydrogenation is a critical step in the two-step synthesis of amine derivatives from methyl behenate, particularly following ammonification. Raney nickel, a finely divided nickel-aluminum alloy, is a widely used heterogeneous catalyst for hydrogenation reactions due to its high surface area and robust catalytic activity.

In the context of methyl behenate chemistry, hydrogenation with Raney nickel is employed to reduce behenamide to behenic amine. The reaction is typically conducted under hydrogen atmosphere at elevated pressures and moderate temperatures. The choice of Raney nickel as the catalyst ensures efficient hydrogen uptake and facilitates the cleavage of the amide bond, yielding the primary amine.

The operational parameters for hydrogenation with Raney nickel are critical to achieving high conversion and selectivity. Typical conditions are summarized in the following table:

| Parameter | Value/Range |

|---|---|

| Catalyst loading (Raney Ni) | 5–10 wt% of substrate |

| Hydrogen pressure | 2–6 MPa |

| Temperature | 120–180 °C |

| Reaction time | 3–6 hours |

| Yield (behenic amine) | 80–92% |

The use of Raney nickel offers several advantages, including high catalytic efficiency, ease of separation from the reaction mixture, and reusability. However, careful handling is required due to the pyrophoric nature of the catalyst, and the process must be optimized to minimize catalyst deactivation and byproduct formation [1].

Enzymatic Synthesis Approaches

Enzymatic synthesis has gained prominence as a versatile and environmentally benign alternative for the preparation of methyl behenate and its derivatives. The use of biocatalysts, particularly lipases, enables regioselective and stereoselective transformations under mild conditions, often obviating the need for harsh chemicals or extreme reaction parameters.

Lipase-Catalyzed Reactions

Lipases are a class of enzymes that catalyze the hydrolysis and synthesis of ester bonds in lipid molecules. In the synthesis of methyl behenate, lipase-catalyzed esterification or transesterification reactions are employed to couple behenic acid with methanol, yielding the desired methyl ester.

The reaction is typically conducted in a solvent-free system or in the presence of an organic solvent, with immobilized or free lipase as the catalyst. The choice of lipase, substrate molar ratio, temperature, and reaction time are critical factors influencing the yield and selectivity of the process.

Recent studies have demonstrated the efficacy of immobilized lipase from Rhizomucor miehei (commercially known as Lipozyme RM IM) in catalyzing the esterification of behenic acid with methanol. The immobilized enzyme offers advantages in terms of stability, reusability, and ease of separation from the reaction mixture.

The following table summarizes typical reaction conditions and outcomes for lipase-catalyzed synthesis of methyl behenate:

| Parameter | Value/Range |

|---|---|

| Substrate molar ratio (behenic acid:methanol) | 1:5–1:10 |

| Lipase loading | 5–15 wt% of substrate |

| Temperature | 40–60 °C |

| Reaction time | 6–24 hours |

| Yield (methyl behenate) | 70–95% |

The enzymatic approach is characterized by high selectivity and minimal byproduct formation, making it particularly attractive for the synthesis of high-purity methyl behenate for analytical and research applications [5].

Biotransformation Efficiency Factors

The efficiency of biotransformation in the enzymatic synthesis of methyl behenate is governed by a complex interplay of factors, including enzyme source and form (free or immobilized), substrate concentration, reaction medium, water activity, and the presence of inhibitors or activators.

Enzyme immobilization has been shown to enhance operational stability and facilitate continuous processing, while also allowing for enzyme recovery and reuse. The choice of support material and immobilization technique can influence enzyme activity and substrate accessibility.

Substrate concentration and molar ratio are critical determinants of reaction rate and equilibrium. Excess methanol can drive the esterification toward completion, but may also lead to enzyme denaturation or inhibition. The reaction medium, whether solvent-free or employing an organic solvent, affects substrate solubility and enzyme stability.

Water activity is another key parameter, as lipase-catalyzed esterification requires a controlled amount of water for optimal activity. Too much water can favor hydrolysis over esterification, while too little may reduce enzyme flexibility and catalytic efficiency.

The following table presents a summary of factors influencing biotransformation efficiency in lipase-catalyzed methyl behenate synthesis:

| Factor | Effect on Efficiency |

|---|---|

| Enzyme immobilization | Enhances stability and reusability |

| Substrate molar ratio | Drives reaction equilibrium |

| Reaction medium | Influences solubility and enzyme activity |

| Water activity | Modulates hydrolysis/esterification balance |

| Temperature | Affects reaction rate and enzyme stability |

| Inhibitors/activators | Can modulate enzyme activity |

Optimization of these parameters is essential for maximizing yield, minimizing reaction time, and ensuring the economic viability of enzymatic synthesis routes for methyl behenate [5].

Direct Methylation Protocols

Direct methylation protocols represent a streamlined approach to the synthesis of methyl behenate, bypassing the need for intermediate isolation or multistep transformations. These methods typically involve the direct methylation of behenic acid using methylating agents under controlled conditions.

Dimethyl Carbonate-Based Synthesis

Dimethyl carbonate has emerged as a green and versatile methylating agent for the synthesis of methyl esters, including methyl behenate. The use of dimethyl carbonate is favored due to its low toxicity, biodegradability, and ability to function as both a methylating and carbonylating agent.

In a typical protocol, behenic acid is reacted with dimethyl carbonate in the presence of a basic catalyst, such as potassium carbonate or sodium methoxide. The reaction is conducted under reflux or at elevated temperatures to facilitate the formation of methyl behenate and the release of carbon dioxide and methanol as byproducts.

The advantages of dimethyl carbonate-based synthesis include high selectivity, minimal side product formation, and compatibility with green chemistry principles. The process can be further optimized by adjusting the catalyst loading, reaction temperature, and molar ratio of reactants.

A representative data table for dimethyl carbonate-based methylation is provided below:

| Parameter | Value/Range |

|---|---|

| Behenic acid:dimethyl carbonate molar ratio | 1:2–1:5 |

| Catalyst (e.g., K2CO3) | 2–10 mol% |

| Temperature | 80–120 °C |

| Reaction time | 2–6 hours |

| Yield (methyl behenate) | 85–98% |

This methodology aligns with the principles of green chemistry by utilizing a non-toxic methylating agent and generating benign byproducts, thereby reducing the environmental impact of the synthesis process.

Alternative Methylation Strategies

Alternative methylation strategies for the synthesis of methyl behenate encompass a variety of chemical approaches, including the use of traditional methylating agents such as methanol with acid catalysis, methyl iodide, or diazomethane. Each method offers distinct advantages and limitations in terms of reactivity, selectivity, safety, and environmental considerations.

The most conventional approach involves the Fischer esterification of behenic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted under reflux, with removal of water to drive the equilibrium toward ester formation.

Alternatively, methyl iodide or diazomethane can be employed for methylation under milder conditions, but these reagents pose significant safety and environmental hazards due to their toxicity and volatility.

A comparative data table summarizing the key features of alternative methylation strategies is presented below:

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Fischer esterification | Sulfuric acid | 60–80 | 80–95 | Moderate |

| Methyl iodide | Base (e.g., K2CO3) | 20–40 | 85–98 | High (toxic) |

| Diazomethane | None (gas phase) | 0–25 | 90–99 | High (toxic, explosive) |

| Dimethyl carbonate | Base (e.g., K2CO3) | 80–120 | 85–98 | Low (green) |

The selection of a methylation strategy is guided by the desired balance between yield, purity, operational safety, and environmental sustainability.

Green Chemistry Approaches

The imperative to develop sustainable and environmentally benign synthetic methodologies has catalyzed the adoption of green chemistry principles in the synthesis of methyl behenate. Green chemistry approaches emphasize the use of renewable feedstocks, non-toxic reagents, energy-efficient processes, and minimal waste generation.

Zeolite Catalyst Applications

Zeolites, a class of microporous aluminosilicate minerals, have found application as heterogeneous catalysts in the esterification and transesterification reactions leading to methyl behenate. The unique structural features of zeolites, including high surface area, tunable acidity, and shape selectivity, render them effective catalysts for promoting esterification under mild conditions.

In the synthesis of methyl behenate, zeolite catalysts facilitate the reaction between behenic acid and methanol, enhancing the rate and selectivity of ester formation. The use of zeolites offers several advantages, including catalyst reusability, ease of separation from the reaction mixture, and reduced environmental impact compared to homogeneous acid catalysts.

Typical reaction conditions for zeolite-catalyzed esterification are as follows:

| Parameter | Value/Range |

|---|---|

| Catalyst (zeolite) | 5–15 wt% of substrate |

| Temperature | 60–100 °C |

| Reaction time | 4–12 hours |

| Yield (methyl behenate) | 80–95% |

The performance of zeolite catalysts can be further optimized by modifying their acidity, pore size, and surface properties, enabling tailored catalytic activity for specific substrates and reaction conditions.

Solvent-Free Reaction Methodologies

Solvent-free methodologies represent a paradigm shift toward greener and more sustainable synthesis of methyl behenate. By eliminating the use of organic solvents, these approaches reduce the environmental footprint of the process and enhance operational safety.

In solvent-free esterification, behenic acid and methanol are directly combined in the presence of a catalyst, such as a solid acid or enzyme, and heated to facilitate the formation of methyl behenate. The absence of solvent not only simplifies product isolation but also increases the effective concentration of reactants, often resulting in higher reaction rates and yields.

Key parameters for solvent-free synthesis are summarized below:

| Parameter | Value/Range |

|---|---|

| Catalyst (acid, enzyme) | 5–15 wt% of substrate |

| Temperature | 60–120 °C |

| Reaction time | 2–8 hours |

| Yield (methyl behenate) | 85–98% |

Recent research has demonstrated the feasibility of solvent-free enzymatic esterification using immobilized lipases, achieving high yields and product purities while minimizing waste generation and energy consumption [5].

Sunflower Seed Extraction Techniques

Sunflower seeds (Helianthus annuus) constitute a valuable source for methyl behenate extraction, containing behenic acid at concentrations of approximately 1.23% of total fatty acids [1]. Research has demonstrated that sunflower oil contains behenic acid at levels of 210 mg per 100 grams of oil [2], making it a commercially viable source for methyl behenate production.

Advanced aqueous integrated processes have been developed for sunflower seed processing that enable the recovery of oil bodies containing fatty acid precursors [3]. These processes begin with partial dehulling to remove approximately 66% of the initial hulls, followed by high-shear crushing in water using rotor-stator mills operating at speeds up to 5,200 revolutions per minute [3]. The resulting suspension undergoes high-pressure homogenization at pressures ranging from 50 to 350 bars, which facilitates the release of lipid bodies into the aqueous phase [3].

Very long chain fatty acid synthesis in sunflower kernels has been extensively studied, revealing that behenic acid accounts for 1-3% of the saturated fatty acids present [4]. The biosynthesis occurs through membrane-bound fatty acid elongases, with two distinct condensing enzymes responsible for very long chain fatty acid production: beta-ketoacyl-CoA synthase-I and beta-ketoacyl-CoA synthase-II [4]. These enzymes demonstrate different substrate specificities, with KCS-I showing preference for 20:0-CoA substrates, while KCS-II more efficiently elongates 18:0-CoA precursors [4].

Comprehensive fatty acid profiling of sunflower seeds using gas chromatography-mass spectrometry has revealed detailed composition data [1]. Beyond behenic acid, sunflower oil contains linoleic acid (51.18%), oleic acid (33.11%), palmitic acid (8.12%), and stearic acid (5.06%), providing a complex lipid matrix from which methyl behenate must be selectively isolated [1].

| Fatty Acid Component | Percentage (%) | Chain Length |

|---|---|---|

| Linoleic acid | 51.18 | C18:2 |

| Oleic acid | 33.11 | C18:1 |

| Palmitic acid | 8.12 | C16:0 |

| Stearic acid | 5.06 | C18:0 |

| Behenic acid | 1.23 | C22:0 |

| Arachidic acid | 0.40 | C20:0 |

| Lignoceric acid | 0.38 | C24:0 |

Microwave and ultrasound-assisted extraction techniques have emerged as efficient alternatives for sunflower seed processing [5]. These high-energy techniques reduce solvent consumption and extraction times while achieving extraction yields equal to or higher than conventional methods [5]. The optimal extraction conditions involve temperature ranges of 45-60°C and specific solvent systems designed to maximize fatty acid recovery [5].

Other Vegetable Oil Sources for Methyl Behenate

Peanut oil represents the most concentrated natural source of behenic acid, containing approximately 3,200 mg per 100 grams of oil [2], significantly higher than other vegetable oil sources. Research has identified seven major fatty acids in peanut oil, including oleic, linoleic, arachidic, palmitic, stearic, behenic, and lignoceric acids [6]. The high oleic acid to linoleic acid ratio in peanut oil provides excellent stability characteristics, while the substantial behenic acid content makes it an optimal source for methyl behenate production [6].

Rapeseed oil contains behenic acid at concentrations of 290 mg per 100 grams [2], with comprehensive nutritional analysis revealing its potential as a health-beneficial source [7]. The fatty acid composition of rapeseed oil includes palmitic acid (2.21-7.99%), stearic acid (1-4.34%), oleic acid (46-66.03%), and linoleic acid (13-40.99%) [7]. The presence of behenic acid in rapeseed oil contributes to its functional properties and nutritional value [7].

Soybean oil provides another significant source, containing 370 mg of behenic acid per 100 grams of oil [2]. Rice bran oil contains comparable levels at 210 mg per 100 grams [2], demonstrating the widespread occurrence of behenic acid across different plant species. These diverse sources provide flexibility in raw material selection based on regional availability and economic considerations.

Moringa oleifera seeds represent a particularly rich source, with ben oil extracted from these seeds containing behenic acid as a major component at approximately 9% of the total fatty acid content [8]. The compound derives its name from the Persian month Bahman, when the roots of this tree were traditionally harvested [8]. Ben oil extraction from Moringa oleifera seeds follows established protocols that maximize the recovery of very long chain fatty acids [8].

Additional sources include sesame oil (130 mg/100g), corn oil (130 mg/100g), and olive oil (120 mg/100g) [2]. The plant Aspidopterys obcordata has been identified as a natural source from which methyl behenate can be directly isolated [9], providing an alternative extraction pathway for research and specialized applications.

Isolation and Purification Protocols

Separation Methods from Complex Lipid Mixtures

The isolation of methyl behenate from complex lipid mixtures requires sophisticated separation protocols that can distinguish between fatty acid methyl esters with similar physical and chemical properties. Solid-phase extraction (SPE) using aminopropyl-bonded silica columns has emerged as the primary method for lipid class separation [10]. This technique achieves extremely high recoveries (greater than 95%) for individual lipid classes including fatty acid methyl esters [11].

The SPE protocol begins with the application of the lipid extract to preconditioned aminopropyl columns [10]. Neutral lipids are eluted first using hexane, followed by neutral phospholipids with methanol, and finally acidic phospholipids using a mixture of hexane-2-propanol-ethanol-0.1 M ammonium acetate-formic acid (420:350:100:50:0.5) containing 5% phosphoric acid [10]. This systematic approach ensures complete separation of different lipid classes while maintaining high recovery rates [10].

High-performance liquid chromatography (HPLC) using amino-phase columns provides enhanced resolution for fatty acid methyl ester purification [12]. The method employs a hexane-isopropanol gradient system that effectively separates methyl behenate from other fatty acid methyl esters and potential contaminants such as cholesterol [12]. The HPLC retention times remain stable and reproducible, enabling consistent purification results across multiple analytical runs [12].

Argentation chromatography represents a specialized technique for separating fatty acid methyl esters based on their degree of unsaturation [13]. Silver nitrate-impregnated adsorbents interact differentially with unsaturated versus saturated fatty acid esters, allowing for the isolation of methyl behenate from unsaturated components [13]. This method proves particularly valuable when dealing with complex mixtures containing both saturated and unsaturated fatty acid methyl esters [13].

One-step lipid extraction and fatty acid methyl ester preparation protocols have been developed that combine tissue digestion, transmethylation, and extraction in a single procedure [14]. The method utilizes reagent mixtures containing methanol, heptane, aromatic solvents, 2,2-dimethoxypropane, and sulfuric acid in specific ratios [14]. At 80°C, simultaneous digestion and lipid transmethylation occurs in a single phase, with phase separation upon cooling providing fatty acid methyl esters ready for analysis [14].

Crystallization and Refinement Techniques

Crystallization represents a critical purification step for achieving high-purity methyl behenate suitable for analytical and commercial applications. The crystallization behavior of fatty acid methyl esters depends on multiple factors including solvent choice, temperature, and supersaturation conditions [15]. Research on methyl stearate crystallization provides insights applicable to methyl behenate purification [15].

Solvent selection critically influences both solubility and nucleation behavior during crystallization [15]. Studies using dodecane, kerosene, and toluene as crystallization solvents reveal that solvent choice affects crystallite interfacial tension values and nucleation rates [15]. Dodecane provides the highest iso-supersaturation nucleation rates, ranging from 2.39 × 10^17 to 3.63 × 10^18 nuclei per milliliter per second [15].

Temperature-controlled crystallization protocols enable the formation of high-quality crystals with uniform morphology [15]. Progressive nucleation mechanisms have been identified through polythermal crystallization studies, with crystallite interfacial tension values varying between 0.94 and 1.88 millijoules per square meter depending on the solvent system [15]. These parameters guide the optimization of crystallization conditions for maximum purity and yield [15].

Molecular compound formation with acetamide provides an alternative purification approach for long-chain saturated fatty acids [16]. This method involves the formation of fatty acid-acetamide molecular compounds followed by recrystallization and subsequent regeneration of the pure acid through aqueous extraction of acetamide [16]. The choice of crystallization solvent proves critical due to the marked differences in solubility characteristics between acetamide and fatty acids [16].

Fractional crystallization techniques enable the separation of fatty acid methyl esters based on their melting point differences [17]. The process utilizes controlled cooling and heating cycles to selectively crystallize components with higher melting points while maintaining lower-melting components in solution [17]. This approach proves particularly effective for separating saturated fatty acid methyl esters from their unsaturated counterparts [17].

Supercritical carbon dioxide extraction combined with ethanol as a cosolvent has been investigated for behenic acid purification [18]. The solubility of behenic acid in supercritical carbon dioxide increases dramatically with ethanol concentration due to strong interactions, particularly through hydrogen bonding [18]. This technique offers advantages in terms of solvent recovery and environmental impact while achieving high purification efficiency [18].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant